molecular formula C4H2FIN2 B13673328 4-Fluoro-6-iodopyrimidine

4-Fluoro-6-iodopyrimidine

Cat. No.: B13673328
M. Wt: 223.97 g/mol
InChI Key: SYYMMFDKOGLWKO-UHFFFAOYSA-N
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Description

4-Fluoro-6-iodopyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2FIN2 and a molecular weight of 223.98 g/mol . It is a derivative of pyrimidine, a fundamental structure in many biologically active molecules, including nucleic acids. The presence of both fluorine and iodine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The process includes halogenation, purification, and crystallization steps to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-iodopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Fluoro-6-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

  • 4-Fluoropyrimidine
  • 6-Iodopyrimidine
  • 4,6-Difluoropyrimidine

Comparison: 4-Fluoro-6-iodopyrimidine is unique due to the simultaneous presence of both fluorine and iodine atoms in the pyrimidine ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted counterparts. For example, the combination of these halogens can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications .

Properties

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

IUPAC Name

4-fluoro-6-iodopyrimidine

InChI

InChI=1S/C4H2FIN2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

SYYMMFDKOGLWKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1I)F

Origin of Product

United States

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